1,3-Difenilurea

Descripción general

Descripción

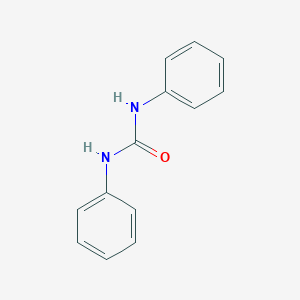

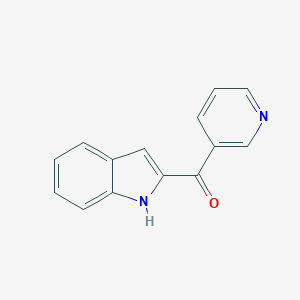

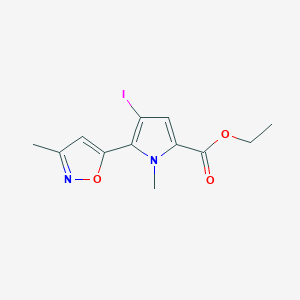

Difenilurea, también conocida como 1,3-difenilurea, es un compuesto de tipo fenilurea con la fórmula química C13H12N2O. Es un sólido incoloro que se prepara mediante la transamidación de urea con anilina. La difenilurea es conocida por su función como citocinina, un tipo de hormona vegetal que induce el desarrollo de las flores .

Aplicaciones Científicas De Investigación

La difenilurea tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de la difenilurea varía dependiendo de su aplicación:

Actividad Antiviral: Los derivados de difenilurea inhiben la entrada del virus al afectar la endocitosis mediada por clatrina, que es una vía utilizada por muchos virus para la entrada celular.

Actividad Anticancerígena: Los derivados de difenilurea inducen el arresto del ciclo celular en la fase G2/M, lo que lleva a la inhibición de la proliferación de células cancerosas.

Actividad Antibacteriana: Los compuestos de difenilurea se dirigen a la síntesis de la pared celular bacteriana, lo que los hace efectivos contra Staphylococcus aureus resistente a la meticilina.

Análisis Bioquímico

Biochemical Properties

1,3-Diphenylurea plays a significant role in biochemical reactions, particularly as a cytokinin. Cytokinins are plant hormones that promote cell division and growth. 1,3-Diphenylurea interacts with various enzymes and proteins, including epoxide hydrolase from Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, which is crucial for the compound’s potential therapeutic applications. Additionally, 1,3-Diphenylurea has been identified as an endocytosis inhibitor, affecting clathrin-mediated endocytosis pathways .

Cellular Effects

1,3-Diphenylurea influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the entry and replication of viruses such as SARS-CoV-2 and influenza A virus by disrupting endocytic pathways . Furthermore, derivatives of 1,3-Diphenylurea have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent . These effects are mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, 1,3-Diphenylurea exerts its effects through various mechanisms. It binds to and inhibits epoxide hydrolase, an enzyme involved in the metabolism of epoxides . This inhibition disrupts the normal metabolic processes, leading to the accumulation of epoxides, which can have various biological effects. Additionally, 1,3-Diphenylurea affects the clathrin-mediated endocytosis pathway by altering intracellular chloride ion concentrations, which are crucial for vesicular trafficking .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Diphenylurea can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Diphenylurea and its derivatives maintain their biological activity over extended periods, making them suitable for long-term experiments

Dosage Effects in Animal Models

The effects of 1,3-Diphenylurea vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit viral infections without inducing significant cytotoxicity . At higher doses, 1,3-Diphenylurea and its derivatives can exhibit toxic effects, including disruption of normal cellular functions and induction of apoptosis . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

1,3-Diphenylurea is involved in various metabolic pathways, including the metabolism of epoxides. It interacts with enzymes such as epoxide hydrolase, leading to the inhibition of epoxide metabolism . This interaction can affect metabolic flux and metabolite levels, resulting in the accumulation of epoxides and other intermediates. Additionally, 1,3-Diphenylurea can be metabolized by certain bacteria, leading to the production of aniline as a metabolic intermediate .

Transport and Distribution

Within cells and tissues, 1,3-Diphenylurea is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different cellular compartments. These factors determine its localization and accumulation within specific tissues and cells.

Subcellular Localization

1,3-Diphenylurea exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications These localization patterns are crucial for its interaction with specific biomolecules and its overall biological activity

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La difenilurea se puede sintetizar mediante varios métodos. Un método común implica la reacción de anilina con urea bajo condiciones de alta temperatura y presión. La reacción típicamente procede de la siguiente manera: [ \text{2C}6\text{H}_5\text{NH}_2 + \text{CO(NH}_2\text{)}_2 \rightarrow \text{(C}_6\text{H}_5\text{NH)}_2\text{CO} + \text{2NH}_3 ]

Métodos de Producción Industrial: La producción industrial de difenilurea a menudo implica el uso de catalizadores para mejorar la velocidad de reacción y el rendimiento. Por ejemplo, se ha informado que la carbonilación reductiva catalítica del nitrobenceno en presencia de catalizadores de paladio produce difenilurea con alto rendimiento y selectividad {_svg_2}.

Análisis De Reacciones Químicas

Tipos de Reacciones: La difenilurea se somete a diversas reacciones químicas, que incluyen:

Oxidación: La difenilurea se puede oxidar para formar los derivados de urea correspondientes.

Reducción: Se puede reducir para formar derivados de anilina.

Sustitución: La difenilurea puede sufrir reacciones de sustitución donde uno o ambos grupos fenilo son reemplazados por otros sustituyentes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo requieren la presencia de un catalizador y condiciones de reacción específicas dependiendo del sustituyente que se está introduciendo.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de urea sustituidos, que pueden tener diferentes propiedades biológicas y químicas .

Comparación Con Compuestos Similares

La difenilurea es única en su estructura y aplicaciones en comparación con otros compuestos similares:

Compuestos Similares: Otros compuestos de tipo fenilurea incluyen fenilurea, N-fenil-N'-fenilurea y carbanilida.

Unicidad: La capacidad de la difenilurea para actuar como citocinina, sus propiedades antivirales y anticancerígenas, y su papel en aplicaciones industriales la hacen distinta de otros compuestos similares .

Propiedades

IUPAC Name |

1,3-diphenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEHVDNNLFDJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025183 | |

| Record name | 1,3-Diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-diphenylurea is an off-white powder. (NTP, 1992), Pellets or Large Crystals, Colorless solid; [HSDB] Off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

504 °F at 760 mmHg (Decomposes) (NTP, 1992), 260 °C (DECOMPOSE) | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SPARINGLY SOL IN WATER (0.15 G/L); SAPRINGLY SOL IN ALCOHOL, ACETONE, CHLOROFORM ; MODERATELY SOL IN PYRIDINE (69.0 G/L)., SOL IN ACETIC ACID, ETHER; INSOL IN BENZENE, 0.15 mg/mL | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.239 (NTP, 1992) - Denser than water; will sink, 1.239 | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RHOMBIC BIPYRAMIDAL PRISMS FROM ALCOHOL, ORTHORHOMBIC PRISMS FROM ALCOHOL, COLORLESS PRISMS | |

CAS No. |

102-07-8; 26763-63-3, 102-07-8 | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Diphenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-diphenylurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Diphenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94YD8RMX5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

460 °F (NTP, 1992), 238 °C, 239 - 240 °C | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nicarbazin acts as an effective anticoccidial agent in chickens. Research suggests that the DNC moiety is the active component, suppressing egg production in parasites rather than directly killing the worms. [, ] The exact mechanism by which DNC exerts its anticoccidial effect requires further investigation.

A: Carbanilide, also known as N,N'-diphenylurea, has a molecular formula of C13H12N2O and a molecular weight of 212.25 g/mol. [, ]

A: Yes, researchers have utilized various spectroscopic methods to characterize carbanilide and its derivatives. Techniques such as infrared (IR) spectroscopy and mass spectrometry (MS) have been employed. For instance, IR spectroscopy is used to identify the active component of Nicarbazin, 4,4'-Dinitro-carbanilide (DNC), in poultry feed. [] Additionally, mass spectrometry proves particularly useful in analyzing imidocarb residues due to its symmetrical structure and characteristic fragmentation patterns. []

A: Triclocarban demonstrates persistence in estuarine sediments. Studies in Jamaica Bay revealed that TCC persisted for over 40 years, reflecting its resistance to environmental degradation. [] In contrast, research in the Chesapeake Bay revealed evidence of TCC's reductive dechlorination, suggesting the potential for its breakdown under certain environmental conditions. []

A: Are there any known catalytic applications of carbanilide derivatives?

A: Ab initio calculations have been instrumental in understanding the stereoselectivity of intramolecular carbanilide cyclization reactions. For instance, calculations at the 6-31G(d,p) basis set revealed that the diastereoselectivity in the synthesis of pyrrolo[1,2-c]imidazoles is governed by the thermodynamic stability of the resulting hydantoin diastereomers. [] These calculations provide valuable insights into reaction mechanisms and aid in the design of new synthetic strategies.

A: Structural modifications significantly influence the biological activity of carbanilide derivatives. For example, halogenation of the carbanilide core, as seen in triclocarban (TCC), imparts antibacterial properties. [] In another instance, the presence of a nitro group in 4,4′-dinitrocarbanilide (DNC) contributes to its anticoccidial activity. [] Similarly, incorporating an N4-methyl substituent in 4-aza-5α-androstan-3-one 17β-(N-substituted carboxamides) enhances their binding affinity to the human androgen receptor. [] These examples highlight the crucial role of SAR studies in optimizing the desired biological activity of carbanilide derivatives.

A: Formulation of carbanilide derivatives, like many pharmaceuticals, requires careful consideration of factors such as solubility and stability. For instance, some carbanilide derivatives exhibit poor water solubility, necessitating the use of solubilizing agents or alternative formulation strategies. [] Moreover, maintaining the stability of these compounds during storage and delivery is crucial to ensure their efficacy.

A: Yes, the environmental persistence of TCC has raised concerns. Studies show its widespread occurrence in aquatic environments, indicating its incomplete removal during wastewater treatment processes. [] Moreover, TCC's potential for bioaccumulation and endocrine disrupting effects necessitates further investigation and risk assessment. This highlights the importance of responsible manufacturing and disposal practices for carbanilide derivatives, especially halogenated ones.

A: Studies in dogs showed that imidocarb dipropionate administered intravenously resulted in a rapid onset of cholinergic symptoms, indicating rapid absorption and distribution. [] The duration of these effects was shorter compared to intramuscular administration, suggesting differences in absorption kinetics. These findings underscore the importance of considering administration route and its influence on the pharmacokinetic profile of carbanilide derivatives.

A: Researchers have utilized various animal models to investigate the efficacy of carbanilide derivatives against parasitic infections. For example, studies examining the anti-coccidial activity of nicarbazin employed chicken models. [, , ] These studies involved infecting chickens with Eimeria species and assessing the drug's ability to prevent mortality, reduce parasite load, and minimize intestinal lesions. The use of relevant animal models is crucial for evaluating the in vivo efficacy and safety of carbanilide derivatives against specific parasites.

A: While Nicarbazin initially showed promise against a broad range of coccidial strains, including those resistant to other anticoccidials, the emergence of resistance remains a concern. [] This highlights the ongoing need for new anticoccidial agents and strategies to manage drug resistance in poultry production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Iodophenyl)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493175.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B493189.png)

![(1-methyl-1H-indol-2-yl)[2-(3-pyridinyl)-1,3-dithian-2-yl]methanol](/img/structure/B493191.png)

![(6-Iodoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B493192.png)

![2-(Acetylamino)-5-[2-(4-morpholinyl)-2-oxoethyl]pyrido[2,1-b]benzimidazol-5-ium](/img/structure/B493197.png)

![ethyl 5-(benzylamino)-1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B493200.png)